Journal Name:Faraday Discussions of the Chemical Society
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500179
The spacings of the glory extrema in the velocity dependence of the total elastic cross sections for atom-atom scattering are analyzed in terms of several recently-proposed analytical forms for the argon-argon and neon-neon pair potentials of intermolecular force. In order to subject these new potential forms to more stringent tests, we compare our calculations with experimental data on argon-argon scattering. Our findings are that a series of potentials developed by Barker and his collaborators to fit macroscopic properties of argon are reasonably consistent with the positions of the glory extrema, and that the so-called MSV potentials proposed by Parson, Siska and Lee to fit their differential scattering cross-section measurements on argon are somewhat less consistent.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500167
Integral elastic cross sections of hydrogen atoms scattered by rare gases have been measured in the velocity range 1.4–14 × 105 cm s–1(0.01 < Ecm < 1.00 eV). The experimental data have been fitted to the Lennard-Jones and exp (α,6) potential models and are found to provide information on the attractive and repulsive parts of the potential. The potential well parameters ε, Rm and the Born-Mayer repulsive potential parameters A, α have been determined for all of the rare gases. These ε, Rm parameters, in combination with the corresponding rare gas dimer parameters, are shown to be consistent with combining rules.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500158
Differential elastic cross sections for the scattering of the metastable 63P2 state of mercury from sodium, potassium and rubidium have been measured at thermal energies. Interference structure is resolved in all cases, suggesting that the atoms interact by a single effective potential in the attractive region probed at these energies. No attenuation of the interference structure is observed so that quenching of the metastable state is not an important process along trajectories sampling only the attractive part of the potential.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500145
Differential elastic scattering cross sections for the systems H2+ O2, SF6, NH3, CO, and CH4 and for D2+ O2, SF6, and NH3 have been obtained from crossed beam studies. In all cases, rapid quantum oscillations have been resolved which permit the determination of intermolecular potential parameters if a central-field assumption is adopted. These potentials were found to be independent of both the isotopic form of the hydrogen molecule, and the relative collision energy. As a result of this, and the ability of these spherical potentials quantitatively to describe the measured scattering, it is concluded that anisotropy effects do not seem to be important in these H2(D2) systems.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500129
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500113
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500100
The role of energy in promoting chemical change and the reverse problem of the energy distribution of the reaction products are of fundamental interest in the study of chemical dynamics. Since the earliest atomic flame experiments it has been known that exoergic elementary reactions often lead to products with high internal excitation. More recently, direct evidence from molecular and ion beam experiments indicates that, for reactions with an activation barrier, reagent internal energy is often more effective in promoting reaction than is translational energy. In addition, detailed product state distributions for exoergic reactions determined by chemiluminescence, chemical laser and molecular beam methods have frequently indicated substantial population inversion. Both phenomena (obviously related, through microreversibility) can be qualitatively understood from potential surface considerations (via classical trajectory analysis), but several problems remain.We address ourselves to the following questions: (a) optimal means of characterization of the product (or reactant) energy state distribution, (b)compaction of the voluminous body of data (or computer-simulation thereof) comprising such distributions, and (c) development of measures of the specificity of the energy release, of the selectivity of the energy consumption (and their mutual dependence).As a link between the reactive scattering and the non-equilibrium statistical mechanics we use the concept of the entropy(or information) of the product (or reactant) state distribution. The required measure of specificity(or of selectivity) is provided by the concept of the surprisal of a particular outcome. This approach leads to a means of dealing with molecular beam measurements of product angular and translational energy distributions.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500093
Using empirical Monte Carlo trajectory procedures, we fitted a detailed 6-atom potential energy surface to molecular beam data for Rb + CH3I → RbI + CH3. Measurements at a single energy of product recoil velocity and scattering angle distributions, and of the effect of aligning the CH3I, were employed. We then used the potential surface to predict the energy dependence of the reactive cross-section, and to ascertain the consequences of omitting the CH3 hydrogens from the calculations. Experimental data with which to compare our results are expected to appear.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500080
Some results of a classical trajectory calculation on NaBr + KCl → NaCl + KBr, a reaction which proceeds via a long-lived collision complex, are presented. The dynamics of the complex are briefly considered and complex lifetimes and the equilibration of vibrational energy are described. The origin of the nonstatistical ratio of reactive to nonreactive product is examined. Its dependence on angular momentum is pointed out and related to evidence for the participation of linear K–Cl–Na–Br.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500059
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500051
The uniform asymptotic evaluation of multidimensional integrals for the S-matrix in semiclassical collision theory is considered. A concrete example of a non-separable two-dimensional integral with four coalescing saddle points is chosen since it exhibits many of the features of more general cases. It is shown how a uniform asymptotic approximation can be obtained in terms of a non-separable two-dimensional canonical integral and its derivatives. This non-separable two-dimensional canonical integral plays a similar role to the Airy integral in one-dimensional integrals with two coalescing saddle points. The uniform approximation is obtained by applying to the two-dimensional case the asymptotic techniques introduced by Chester et al. for one-dimensional integrals. An exact series representation is obtained for the canonical integral by means of complex variable techniques. The series representation can be used to evaluate the canonical integral for small to moderate values of its arguments, whilst for large values of its arguments existing asymptotic techniques may be used.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500045
Within the framework of a general semiclassical theory that combines exact classical dynamics and quantum superposition it is shown how a certain averaging procedure allows one to treat some degrees of freedom in a strictly classical sense while others are quantized semiclassically. This enormously simplifies the application of the theory to three-dimensional collision systems and also leads to an interesting formal structure in the theory: the quantum-like degrees of freedom are quantized semiclassically via use of double-ended boundary conditions, while the unquantized classical-like degrees of freedom enter only through a phase space average over their initial coordinates and momenta. Preliminary results for vibrational excitation of H2 by He are presented and compared with available quantum mechanical calculations.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500034
Semiclassical theory for bound states is discussed and a method is described for calculating the eigenvalues for systems not permitting separation of variables. Trajectory data are supplemented by interpolation to connect open ends of quasi-periodic trajectories. The method is also applied to quasi-bound states.Previously, semiclassical S-matrix theory has focused on “direct” reactions. Processes involving complexes (compound state resonances) are treatéd in the present paper and an expression is derived for the S-matrix. Use is made of the above analysis of quasi-bound states and of trajectories connecting those states with open channels. The result deduced for the S-matrix has the expected factorization property, and expressions are given for computing the quantities involved. Some extensions and applications will be described in later papers. An implication for classical trajectory calculations of complexes is noted.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500030
The high energy solution of the multi-curve crossing problem involving many vibronic levels is shown to reduce to that of a single curve crossing modulated by Franck–Condon factors. A quantitative validity criterion is derived.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500022
A critical discussion is given of some of the more useful and accurate methods for the calculation of cross sections for various types of molecular collisions. Quantum mechanical, classical and semiclassical methods are considered. Criteria are summarized for the feasibility of various calculations and for the accuracy of the results. A flow chart is formulated, which uses these criteria to select, for given molecules and types of experiments, the easiest calculational method which yields accurate results. Examples of this selection process are given, drawn mainly from recent calculations of inelastic scattering.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500009
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9735500001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725300238
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725300230
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725300217
A 10–9 s pulse radiolysis study of the discrete rotational levels of the CH(A2Δ–X2Π) emission gives the kinetics of the rotational temperature decay of CH(A2Δ) during fluorescence; variations of the rate for rotational de-excitation of the discrete levels are determined for ten rotational levels of the (0–0) band. The CH(A2Δ) radical is produced initially from CH4, with 0.07 eV and from C2H2 with 0.6 eV rotational energy. The electronic radiative lifetime has been measured for 3 rotational bands: the values vary from 480 to 575 ns.
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